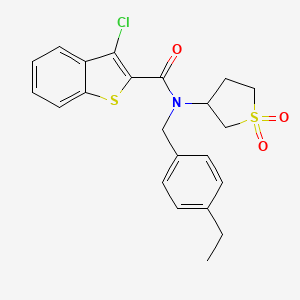![molecular formula C20H14N2O4 B11599953 (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11599953.png)
(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down It belongs to the class of pyridine derivatives and features an intricate structure with fused heterocyclic rings
Chemical Name: (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
IUPAC Name: (5Z)-5-[(4-acetylphenyl)furan-2-yl]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
Molecular Formula: C₂₄H₁₈N₂O₄
Systematic Name: 4-Methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, (5Z)-5-[(4-acetylphenyl)furan-2-yl]methylidene
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
Condensation Reaction:
Industrial Production:
While not widely produced industrially, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential drug candidates due to its unique structure.
Industry: Limited applications, but it may serve as a precursor for specialized materials.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While this compound is relatively unique, similar pyridine-based structures include:
- Pyridine derivatives with fused heterocyclic rings.
- Other α,β-unsaturated ketones.
: IUPAC name source: [PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1-1
Properties
Molecular Formula |
C20H14N2O4 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C20H14N2O4/c1-11-16(19(24)22-20(25)17(11)10-21)9-15-7-8-18(26-15)14-5-3-13(4-6-14)12(2)23/h3-9H,1-2H3,(H,22,24,25)/b16-9- |
InChI Key |
KNGOHZSJNAXLKY-SXGWCWSVSA-N |
Isomeric SMILES |
CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)C#N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4E)-4-(5-bromo-2-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11599872.png)
![propan-2-yl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599875.png)
![N-[4-(dimethylamino)benzyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11599876.png)
![2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11599881.png)
![2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11599887.png)
![ethyl 4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B11599896.png)
![2,4-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11599899.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11599901.png)
![11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11599902.png)
![(5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11599905.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599907.png)


![(3,4-dimethoxyphenyl)[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11599927.png)
